

# Troubleshooting inaccurate readings on a Velp BOD sensor.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Veltec

Cat. No.: B1166048

[Get Quote](#)

## Velp BOD Sensor Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding inaccurate readings on Velp BOD (Biochemical Oxygen Demand) sensors.

## Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inaccurate BOD readings with a Velp sensor?

A1: Inaccurate BOD readings typically stem from a few key areas:

- **System Leaks:** The respirometric method used by Velp sensors relies on measuring pressure changes in a closed system. A poor seal on the bottle will lead to a loss of vacuum and artificially low readings.
- **Improper Temperature Control:** The BOD test is standardized at 20°C. Temperature fluctuations can significantly alter microbial activity and gas pressure, leading to erroneous results. The incubator must be stable at  $20.0 \pm 0.5$  °C.[1]
- **Incorrect Sample Preparation:** Using an incorrect sample volume for the selected measurement scale, inadequate homogenization, or improper pH can all lead to inaccurate results.[2]

- Nitrification Interference: For certain samples, such as treated wastewater effluent, nitrifying bacteria can consume oxygen, leading to an overestimation of the carbonaceous BOD.[3]
- Sensor Malfunction: While robust, the internal pressure sensor can malfunction. A calibration error may be indicated by an alarm code on the device.[1][4]

Q2: My sensor is displaying an "AL1" error. What does this mean and how do I fix it?

A2: The "AL1" alarm indicates a calibration error within the pressure sensor.[1][4] The recommended first step is to restart the analysis. This involves resetting the sensor by pressing the 'SET' and 'START' keys simultaneously, which will stop the measurement and clear any stored values.[5] If the problem persists after a restart, the sensor requires professional service.[1][4]

Q3: How can I verify that my entire BOD system (sensor, incubator, stirring) is working correctly?

A3: Velp provides "Control Test Tablets" (Code A00000136) for a complete system check. These tablets undergo a chemical reaction that absorbs a known quantity of oxygen, creating a reproducible pressure drop.[1] Running a 5-day test with these tablets should yield a consistent and expected value, confirming the integrity of the bottle seal, the accuracy of the pressure sensor, the stability of the incubator, and the function of the stirring station.[1]

Q4: My results seem unexpectedly high. Could nitrification be the cause?

A4: Yes, especially if your sample is from a biological treatment process or a seeded river water sample. Nitrifying bacteria consume oxygen as they convert ammonia to nitrite and then nitrate, which the sensor measures alongside the oxygen consumed by heterotrophic bacteria breaking down organic matter.[3][6] This results in an overestimation of the true carbonaceous BOD. To prevent this, a nitrification inhibitor, such as 2-chloro-6-(trichloromethyl) pyridine (TCMP), should be added to the sample or dilution water.[3] A test run with an inhibitor measures carbonaceous BOD (CBOD), while a test without measures total BOD.[3]

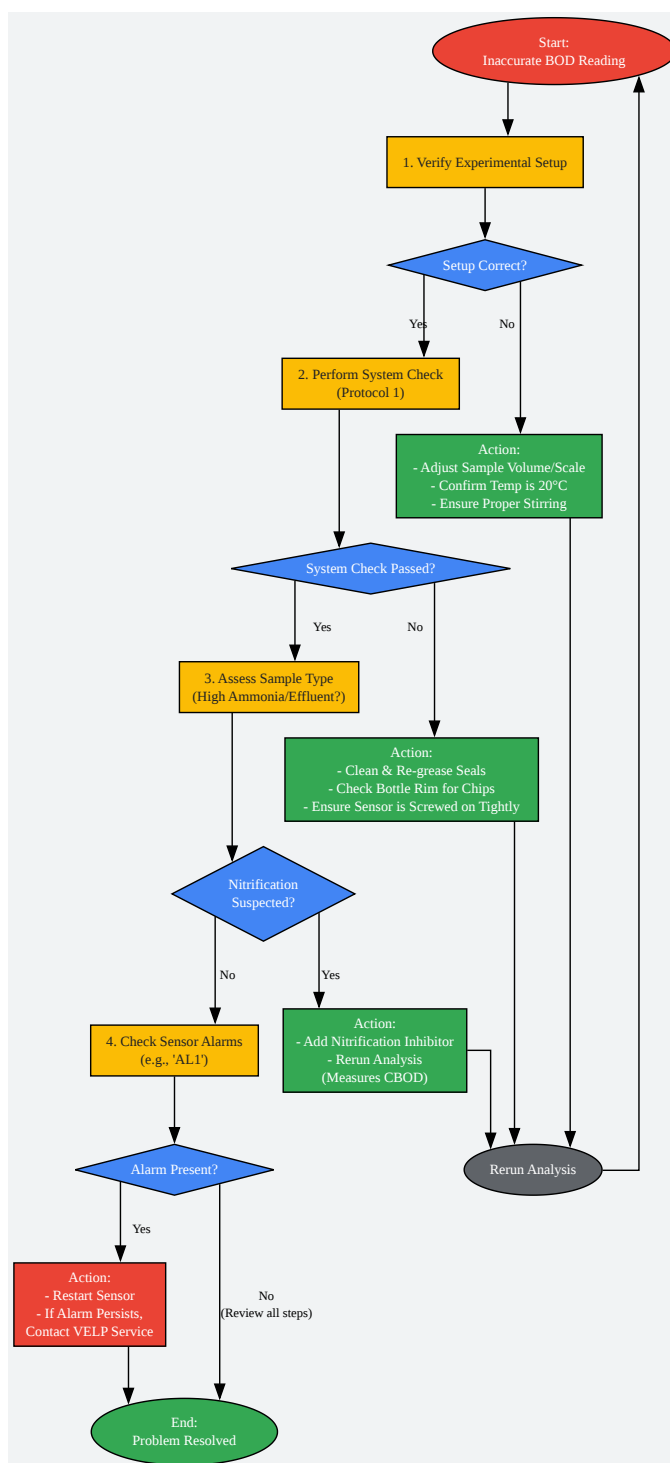
Q5: The sensor displayed a "bAt" warning. What should I do?

A5: The "bAt" alarm indicates that the battery charge is too low to guarantee the completion of a full analysis cycle.[5] You should replace the two lithium batteries. Note that replacing the

batteries will delete any stored measurement values on the sensor, so be sure to record your data first if possible.[5]

## Troubleshooting Workflow for Inaccurate Readings

This workflow provides a logical sequence of steps to diagnose and resolve issues with your Velp BOD sensor.



[Click to download full resolution via product page](#)

**Caption:** Troubleshooting decision tree for inaccurate Velp BOD sensor readings.

## Data Summary Tables

Table 1: Common Issues and Recommended Actions

Symptom	Possible Cause	Recommended Action
Consistently low or zero readings	System leak (poor bottle seal)	Perform System Integrity Check (Protocol 1). Clean bottle and sensor seals, re-apply grease if necessary, and ensure the sensor is screwed on tightly.
Drifting or erratic results	Unstable incubator temperature	Verify incubator is maintaining $20.0 \pm 0.5$ °C.[1] Allow samples to reach thermal equilibrium (30-40 min) before starting the test.[1]
Readings exceed scale maximum ("---")	Incorrect scale/volume selection	Choose a higher measurement scale (e.g., 600 ppm instead of 250 ppm) and use the corresponding smaller sample volume.[5] Dilute the sample if necessary.
Unexpectedly high readings	Nitrification interference	If the sample is treated effluent, add a nitrification inhibitor to measure only the carbonaceous BOD (CBOD). [3]
Sensor shows "AL1" error	Internal calibration error	Reset the sensor. If the error code reappears, the unit requires professional service. [1][4]
Sensor shows "bAt" warning	Low batteries	Replace both lithium batteries. Note that this will clear any stored data on the sensor.[5]

Table 2: Velp BOD Sensor Measurement Scales and Required Sample Volumes

Measurement Scale (mg/L or ppm)	Required Sample Volume (mL)
90	400
250	250
600	150
999	100
4000	25
Data sourced from the Velp Scientifica BOD Sensor Instruction Manual. <a href="#">[5]</a>	

## Experimental Protocols

### Protocol 1: System Integrity Check Using Control Test Tablets

This protocol verifies the functionality of the entire RESPIROMETRIC Sensor system.[\[1\]](#)

Objective: To confirm that the sensor, bottle seal, incubator, and stirring station are all functioning correctly by measuring a known chemical oxygen demand.

Materials:

- Velp RESPIROMETRIC Sensor and 500 mL amber bottle
- Magnetic stirring bar and stirring station
- Refrigerated incubator set to 20°C
- Graduated cylinder (250 mL)
- Distilled water
- One Velp Control Test Tablet (Code A00000136)
- Empty alkali holder (for CO<sub>2</sub> absorption)

#### Procedure:

- Temperature Stabilization: Ensure the refrigerated incubator is stable at  $20.0 \pm 0.5$  °C.[1]
- Preparation: Verify that the BOD bottle and magnetic stir bar are clean.
- Water Addition: Precisely measure and pour 157 mL of distilled water into the BOD bottle.[1]  
Add the magnetic stirring bar.
- Equilibration: Place the bottle on the stirring station inside the incubator. Allow 30-40 minutes for the equipment to reach thermal equilibrium.[1]
- Software Setup (if applicable): For systems using RESPIROSoft™, set the following parameters:
  - Sample Name: Control Tablet
  - Volume: 157 mL
  - Scale: 600 mg/L
  - Duration: 5 days
  - Sampling Time: 8 hours[1]
- Tablet Addition: Without removing the bottle from the incubator, carefully add one Control Test Tablet. Avoid touching the tablet.
- Assembly: Fit the empty alkali holder into the bottleneck. Crucially, do not add a CO2 absorber for this specific test, as it would interfere with the expected value.[1]
- Seal and Start: Tightly screw the RESPIROMETRIC Sensor onto the bottle. Press the 'START' key twice to begin the test.[1]
- Analysis: Allow the test to run for 5 days. The value should become stable after 24-48 hours.  
[1]

Expected Result: The final BOD value after 5 days should be  $293 \pm 30$  mg/L.[1] A result within this range indicates the system is functioning correctly. A result outside this range suggests a leak or sensor malfunction.

## Protocol 2: General Sensor and Equipment Cleaning

Objective: To ensure accurate measurements by maintaining the cleanliness of all components.

Materials:

- Lint-free cloth
- Mild laboratory detergent
- Distilled or deionized water
- Soft brush

Procedure:

- Glassware:
  - Wash all BOD bottles, magnetic stir bars, and alkali holders with a suitable laboratory detergent.
  - Rinse thoroughly, first with tap water and finally with distilled or deionized water to remove any residual soap.
  - Ensure bottles are completely dry before use. If any alkali has previously spilled into a bottle, wash it thoroughly.[5]
- Sensor Exterior:
  - Wipe the exterior of the sensor housing with a damp, lint-free cloth. Mild soap and water can be used if necessary.[6][7]
  - Ensure the sensor is dry before storage.
- Sensor Sealing Surface:



- Carefully inspect the rubber seal on the underside of the sensor.
- Wipe the seal with a clean, lint-free cloth to remove any old grease or debris.
- Inspect the rim of the glass bottle for any chips or cracks that could prevent a proper seal.
- Sensor Pressure Port:
  - Visually inspect the small port where the sensor measures the bottle's pressure.
  - If debris is visible, use a gentle puff of clean, dry, low-pressure air to clear it.
  - Do not insert any objects into the pressure port, as this can permanently damage the sensitive transducer.

This technical support guide provides a structured approach to identifying and resolving common issues with Velp BOD sensors, ensuring the continued generation of accurate and reliable data in your laboratory.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. manualzz.com [manualzz.com]
- 2. youtube.com [youtube.com]
- 3. Sensor check [velp.com]
- 4. velp.com [velp.com]
- 5. velp.com [velp.com]
- 6. Cleaning your water quality field instruments [ysi.com]
- 7. support.disruptive-technologies.com [support.disruptive-technologies.com]
- To cite this document: BenchChem. [Troubleshooting inaccurate readings on a Velp BOD sensor.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1166048#troubleshooting-inaccurate-readings-on-a-velp-bod-sensor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)